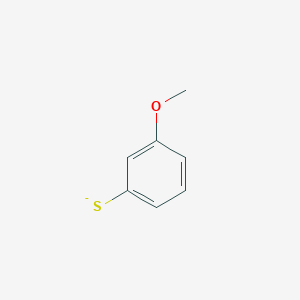

3-Methoxybenzenethiolate

説明

Contextualization within Aromatic Thiol Chemistry

Aromatic thiols, also known as thiophenols, and their corresponding deprotonated forms, thiolates, are organosulfur compounds where a sulfur functional group is directly attached to an aromatic ring. ontosight.ai The sulfur atom, being larger and more polarizable than oxygen, grants these compounds distinct reactivity compared to their phenol (B47542) counterparts. Aromatic thiolates are particularly recognized for their strong nucleophilicity.

The chemical behavior of an aromatic thiolate is heavily influenced by the substituents on the benzene (B151609) ring. ontosight.ai In 3-methoxybenzenethiolate, the methoxy (B1213986) group (-OCH₃) is located at the meta position. This positioning influences the electronic properties of the molecule, modulating the nucleophilic character of the sulfur atom and the electron density of the aromatic ring. This subtle electronic tuning makes this compound a valuable component for designing specific chemical reactions and functional materials.

Scope and Significance in Contemporary Chemical Synthesis and Materials Science

The distinct properties of this compound have made it a compound of interest in several areas of modern chemical research.

In Chemical Synthesis, this compound is a key reagent for forming carbon-sulfur bonds, a fundamental process in creating a wide range of organic molecules. guidechem.com It is utilized in reactions such as nucleophilic substitution and cross-coupling to synthesize complex thioethers. mdpi.com These products can be important intermediates in the development of pharmaceuticals and agrochemicals. ontosight.ai For instance, research has demonstrated its use in copper-catalyzed reactions to produce aryl thioethers with high efficiency. chemicalbook.com

In Materials Science, the compound is pivotal for surface modification. The thiol group of its precursor, 3-methoxybenzenethiol (B100605), strongly adheres to metal surfaces, especially gold, forming highly organized layers known as self-assembled monolayers (SAMs). nih.gov The process is driven by the strong affinity between sulfur and the metal. sigmaaldrich.com These monolayers, with the methoxy-functionalized rings exposed, allow for precise control over surface properties like wettability and electronic behavior. researchgate.net This capability is crucial for developing advanced sensors, molecular electronic devices, and nanotechnology applications.

The precursor to the thiolate, 3-methoxybenzenethiol, is a colorless to pale yellow liquid. guidechem.com Key physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₇H₈OS | ontosight.ai |

| Molecular Weight | 140.20 g/mol | nih.gov |

| Boiling Point | 223-226 °C | chemicalbook.com |

| Density | 1.13 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.587 | chemicalbook.com |

Detailed research findings highlight the versatility of this compound and its precursor in various synthetic contexts.

| Application Area | Research Finding | Yield | Reference |

| Cross-Coupling Reaction | Synthesis of aryl thiols from aryl iodides using a copper catalyst. | 89% | chemicalbook.com |

| Thioetherification | Reaction with 1-bromo-2-chloro-3-iodobenzene (B2918229) to form a biaryl thioether. | 76% | thieme-connect.com |

| Thioether Synthesis | Reaction with various alkyl halides to form alkyl aryl thioethers. | Good to Excellent | mdpi.com |

Structure

2D Structure

特性

分子式 |

C7H7OS- |

|---|---|

分子量 |

139.20 g/mol |

IUPAC名 |

3-methoxybenzenethiolate |

InChI |

InChI=1S/C7H8OS/c1-8-6-3-2-4-7(9)5-6/h2-5,9H,1H3/p-1 |

InChIキー |

QMVAZEHZOPDGHA-UHFFFAOYSA-M |

正規SMILES |

COC1=CC(=CC=C1)[S-] |

製品の起源 |

United States |

Synthetic Methodologies for 3 Methoxybenzenethiolate and Its Derivatives

Direct Synthesis Strategies

Direct synthesis methods provide the most straightforward routes to 3-methoxybenzenethiolate, often involving a single key transformation from readily available precursors.

Copper-Catalyzed Thiolation Reactions from Aryl Precursors

A notable method for the direct synthesis of aryl thiols, including 3-methoxybenzenethiol (B100605), involves a copper-catalyzed reaction of aryl iodides with a sulfur source. thieme-connect.com In a specific protocol, 3-iodoanisole (B135260) is reacted with sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in the presence of copper powder and a catalytic amount of 1,2-ethanedithiol (B43112). chemicalbook.com This reaction is typically carried out in dimethyl sulfoxide (B87167) (DMSO) at 100°C under an inert argon atmosphere. chemicalbook.com The 1,2-ethanedithiol is believed to act as a ligand, stabilizing the copper intermediate and improving the efficiency of the catalytic cycle. This process is highlighted for its green chemistry principles, offering an effective route to various aryl thiols with yields for some substrates reaching up to 99%. thieme-connect.com

Table 1: Reaction Conditions for Copper-Catalyzed Synthesis of 3-Methoxybenzenethiol

| Component | Quantity (per 1 mmol of aryl iodide) | Role |

|---|---|---|

| 3-Iodoanisole | 1 mmol | Starting Material |

| Sodium Sulfide Nonahydrate | 3 mmol | Sulfur Source |

| Copper Powder | 0.1 mmol | Catalyst |

| 1,2-Ethanedithiol | 0.1 mmol | Ligand |

| Dimethyl Sulfoxide (DMSO) | 2 mL | Solvent |

| Temperature | 100 °C | Reaction Condition |

| Atmosphere | Argon | Reaction Condition |

| Reaction Time | 20 h | Reaction Condition |

This table summarizes the general conditions for the copper-catalyzed synthesis of aryl thiols from aryl iodides. chemicalbook.com

Base-Mediated Nucleophilic Displacement Reactions for Thiol Formation

Base-mediated nucleophilic substitution reactions represent another important strategy for the formation of thiols. These reactions typically involve the displacement of a leaving group on an aromatic ring by a sulfur nucleophile. For instance, the synthesis of polysubstituted 2-cyclopentenones can be achieved through a base-mediated SN2 nucleophilic substitution, followed by an intramolecular aldol (B89426) condensation. rsc.org While not a direct synthesis of this compound, this illustrates the principle of base-mediated nucleophilic substitution in C-S bond formation. In a different context, base-catalyzed halogen transfer from 2-halothiophenes to N-heteroarenes can generate heteroaryl halide intermediates that subsequently undergo base-promoted substitution with alcohols. nih.gov Similarly, base-catalyzed nucleophilic additions of trimethylsilyl (B98337) cyanide (TMSCN) to α-(trifluoromethyl)styrenes proceed under mild conditions to form nitriles, showcasing the utility of base-mediated processes in forming new carbon-heteroatom bonds. organic-chemistry.org

Synthesis of Advanced Derivatives Incorporating the this compound Moiety

The this compound core is a valuable scaffold for constructing more complex and often biologically active molecules.

Formation of Aryl Thiols from Aryl Iodides

The synthesis of aryl thiols from aryl iodides is a versatile method that can be applied to a wide range of substrates, including those that are electronically neutral or rich. organic-chemistry.org A one-pot synthesis of [hydroxy(tosyloxy)iodo]arenes (HTIBs) from aryl iodides under mild conditions has been developed, which provides access to a broad array of these valuable reagents. organic-chemistry.org Furthermore, a copper-catalyzed direct synthesis of aryl thiols from aryl iodides using sodium sulfide has been shown to be highly effective, with 1,2-ethanedithiol playing a crucial catalytic role. thieme-connect.com This method allows for the preparation of various aryl thiols in high yields. thieme-connect.com The reaction of aryl iodides with 3-mercaptopropionic acid in the presence of copper(I) oxide also yields 3-(arylthio)propionic acids, which can serve as precursors to aryl mercaptans. thieme-connect.de

Benzo[b]thiophene Scaffold Construction via S-Alkylation and Cyclization

The benzo[b]thiophene scaffold is a common motif in pharmaceuticals, and its synthesis can be achieved using this compound derivatives. One approach involves the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone, which produces a mixture of 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]-thiophene. google.com Another strategy involves the reaction of 2-bromo alkynylbenzenes with sodium sulfide in the presence of a copper catalyst to yield various 2-substituted benzo[b]thiophenes. organic-chemistry.org Furthermore, thiourea (B124793) can act as a dihydrosulfide surrogate in domino reactions to form benzo[b]thiophene scaffolds in high yields. organic-chemistry.org

Table 2: Examples of Benzo[b]thiophene Synthesis

| Starting Material(s) | Key Reagents/Catalysts | Product(s) |

|---|---|---|

| α-(3-methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric acid | 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]-thiophene |

| 2-bromo alkynylbenzenes | Sodium sulfide, CuI, TMEDA | 2-substituted benzo[b]thiophenes |

| o-halovinylbenzenes | Potassium sulfide | 2-substituted benzo[b]thiophenes |

This table provides an overview of different synthetic routes to the benzo[b]thiophene scaffold. google.comorganic-chemistry.org

1,3-Oxazole Sulfonyl Derivative Synthesis Involving Thiol Intermediates

Thiol intermediates are crucial in the synthesis of various heterocyclic compounds, including 1,3-oxazole sulfonyl derivatives. clockss.org 2-Mercapto-oxazoles are particularly useful intermediates as they can be readily converted into thioethers and alkyl sulfonyl groups. clockss.org A convenient one-pot synthesis of 2-mercapto-oxazoles from β-ketoazide, carbon disulfide, and triphenylphosphine (B44618) has been developed. clockss.org The synthesis of 1,3-oxazole derivatives can also be achieved through various other methods, such as the reaction of cephalexin (B21000) with thiourea followed by reaction with 4-phenyl phenacyl bromide. chemmethod.com Additionally, the synthesis of 5-aryl-4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazoles has been reported, starting from N-acyl-α-amino acids which are converted to N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamides and then cyclized. mdpi.com

Functionalization of Tetrahydrocarbazol-1-ones with Thiol Moieties

The tetrahydrocarbazole scaffold is a significant structural motif found in various biologically active molecules and serves as a crucial intermediate in the synthesis of diverse carbazole (B46965) derivatives. acs.org A notable advancement in the synthesis of functionalized tetrahydrocarbazol-1-ones involves a p-toluenesulfonic acid (p-TsOH)-catalyzed cascade reaction. nih.govnih.gov This method utilizes 4-(indol-2-yl)-4-oxobutanal derivatives as starting materials, which react with a range of nucleophiles, including thiols, to yield 4-substituted tetrahydrocarbazol-1-ones. nih.govnih.gov

The reaction proceeds through an initial intramolecular Friedel–Crafts hydroxyalkylation, forming a 3-indolylmethanol intermediate. This intermediate is subsequently activated by the Brønsted acid catalyst and reacts with an external thiol nucleophile. nih.govnih.gov The reaction conditions are finely tuned to prevent alternative reaction pathways. nih.govnih.gov

In the context of this methodology, the use of various thiophenols has been investigated. While thiophenols with electron-withdrawing groups generally lead to good yields of the desired 4-thiolated tetrahydrocarbazol-1-ones, the reaction with more electron-rich thiophenols, such as 3-methoxybenzenethiol, presents certain challenges. nih.gov

A study investigating the scope of this reaction demonstrated that when 3-methoxybenzenethiol was used as the nucleophile with a 4-(indol-2-yl)-4-oxobutanal derivative, the corresponding 4-(3-methoxyphenylthio)tetrahydrocarbazol-1-one was obtained in a moderate yield. nih.gov This was attributed to a competitive side reaction where the thiol reacts with the aldehyde group of the starting material to form a dithioacetal, thus reducing the yield of the primary product. nih.gov

The reaction of 4-(1-methyl-1H-indol-2-yl)-4-oxobutanal with 3-methoxybenzenethiol specifically yielded the desired carbazolone in a 41% yield, alongside the dithioacetal byproduct in a 25% yield. nih.gov This highlights a limitation in the reaction's efficiency when employing electron-rich arylthiols. nih.gov

The following table summarizes the key findings of the functionalization reaction using 3-methoxybenzenethiol.

| Starting Material | Thiol Nucleophile | Catalyst | Product | Yield (%) | Byproduct | Byproduct Yield (%) |

| 4-(1-methyl-1H-indol-2-yl)-4-oxobutanal | 3-Methoxybenzenethiol | p-TsOH | 9-methyl-4-((3-methoxyphenyl)thio)-2,3,4,9-tetrahydro-1H-carbazol-1-one | 41 | Dithioacetal | 25 |

Reactivity and Mechanistic Investigations of 3 Methoxybenzenethiolate

Fundamental Reaction Pathways

The reactivity of 3-methoxybenzenethiolate is primarily dictated by the nucleophilic character of the sulfur anion. This section details its involvement in substitution reactions and its susceptibility to oxidation.

Nucleophilic Substitution Reactions

As a potent nucleophile, this compound readily participates in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the thiolate anion attacks an electron-deficient aromatic ring, displacing a leaving group, typically a halide. The mechanism generally proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups on the aromatic substrate. libretexts.orgyoutube.com

While specific kinetic data for this compound is not extensively detailed, the reactivity is comparable to other electron-rich aryl thiolates, such as 4-methoxybenzenethiolate. semanticscholar.org The nucleophilicity of the thiolate allows it to effectively displace leaving groups on various (hetero)aromatic systems. semanticscholar.org The general leaving group trend for SNAr reactions is F > Cl > Br > I, which is counterintuitive to trends seen in aliphatic substitutions and is attributed to the high electronegativity of fluorine polarizing the C-F bond, making the carbon more susceptible to the initial nucleophilic attack, which is the rate-determining step. youtube.comnih.gov

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Electron-Withdrawing Groups on Substrate | Increases Rate | Stabilizes the negative charge of the intermediate Meisenheimer complex. libretexts.org |

| Leaving Group Electronegativity (F > Cl > Br > I) | Increases Rate | Enhances the electrophilicity of the carbon atom being attacked. youtube.com |

| Nucleophilicity of Thiolate | Increases Rate | Electron-donating groups on the thiolate (like methoxy) can enhance nucleophilicity. |

| Solvent Polarity | Variable, but polar aprotic solvents are common | Solvates the cation without strongly solvating the nucleophile, maintaining its reactivity. |

Oxidation Processes, Including Aerobic Oxidative Dimerization

Thiols and their corresponding thiolates are susceptible to oxidation, most commonly resulting in the formation of a disulfide. This process involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. The aerobic oxidative dimerization of this compound yields bis(3-methoxyphenyl) disulfide. This transformation can be achieved using a variety of oxidants and conditions, including environmentally benign methods that utilize molecular oxygen from the air as the terminal oxidant. rsc.orgrsc.orgnih.gov

The mechanism of aerobic oxidation can be complex and is often catalyzed by metal traces or initiated by light. rsc.orgnih.gov Photocatalytic methods, for instance using copper(I) oxide (Cu₂O) or metal-free systems with photosensitizers like phenylglyoxylic acid, have been developed for the efficient and green synthesis of disulfides from thiols. rsc.orgnih.govacs.org These reactions typically proceed through the formation of a thiyl radical (RS•) intermediate. nih.govacs.org Two thiyl radicals then combine to form the stable disulfide product.

| Catalyst/Initiator | Oxidant | Conditions | Key Intermediate | Reference |

|---|---|---|---|---|

| Phenylglyoxylic Acid | Air (O₂) | Visible Light, Na₂CO₃ | Thiyl Radical | rsc.org |

| Cu₂O Polyhedra | Air (O₂) | Visible Light, TMEDA, ACN | Thiyl Radical | nih.govacs.org |

| Diaryl Tellurides | Air (O₂) | Photosensitizer (e.g., Rose Bengal), Visible Light | Tellurone Oligomer | nih.gov |

| None (Metal Traces) | Air (O₂) | Ambient Conditions (often slow/uncontrolled) | Thiyl Radical | nih.gov |

Photocatalytic Mechanisms

In recent years, aryl thiolates have gained attention as potent organocatalysts in photoredox chemistry. Their ability to engage in single electron transfer processes upon photoexcitation enables the activation of otherwise stable chemical bonds.

Role in C-F Bond Activation and Defluorinative Alkylation

Aryl thiolates, including species structurally similar to this compound, have been demonstrated to be effective photocatalysts for the activation of strong carbon-fluorine (C-F) bonds. acs.org This capability is significant because C-F bonds are among the strongest single bonds in organic chemistry, making them notoriously difficult to functionalize. acs.org

Under visible light irradiation, the thiolate anion can be excited to a state with a high reduction potential, capable of reducing fluoroaromatics. This process initiates a defluorinative functionalization cascade. For instance, in defluorinative alkylation, the activation of a C-F bond on a trifluoromethyl group can lead to the formation of a difluoroalkyl radical, which is then trapped by an alkylating agent. acs.org This strategy provides a pathway to synthesize partially fluorinated molecules that are valuable in medicinal and materials chemistry.

Single Electron Transfer (SET) Catalysis Mediated by Thiolate Species

The underlying mechanism for the photocatalytic activity of thiolates is Single Electron Transfer (SET). The process can be summarized as follows:

Photoexcitation : The thiolate anion (ArS⁻) absorbs a photon of visible light, promoting it to an excited state (ArS⁻)*.

Electron Transfer : The excited thiolate is a powerful single-electron donor. It can transfer an electron to a suitable acceptor, such as a fluoroaromatic compound, generating a thiyl radical (ArS•) and the radical anion of the acceptor substrate.

Bond Cleavage : For a fluoroaromatic radical anion, this excess electron density can induce the cleavage of a C-F bond, releasing a fluoride (B91410) ion and forming an aryl radical.

Propagation/Functionalization : The newly formed radical intermediates can then participate in subsequent bond-forming reactions to yield the final product, while the thiyl radical is eventually converted back to the thiolate to complete the catalytic cycle.

This SET process, driven by light and mediated by the thiolate, allows for the activation of very stable bonds under remarkably mild conditions, avoiding the need for harsh reagents or transition metals. acs.orgnih.gov

Metal-Mediated Transformations

While this compound can act as an organocatalyst, it also plays a crucial role as a ligand in transition metal chemistry. The sulfur atom of the thiolate is a soft donor and binds strongly to many transition metals, influencing their electronic properties and reactivity. nih.govnih.gov

Metal-thiolate complexes are central to many biological and synthetic catalytic systems. nih.govresearchgate.net The electron-donating nature of the thiolate ligand can enrich the metal center, which in turn can enhance its ability to activate small molecules or participate in redox reactions. nih.gov For example, in bio-inspired chemistry, synthetic metal-thiolate complexes are used to model the active sites of metalloenzymes and study their reactivity, such as the activation of dioxygen. nih.govresearchgate.net

In the context of catalysis, complexes featuring thiolate ligands can mediate a variety of transformations. Although less common than directing groups based on other heteroatoms, sulfur-containing groups can direct C-H activation reactions. rsc.org Furthermore, transition metal catalysts are widely used to facilitate reactions such as the radical thiol-ene reaction, where a metal complex initiates the formation of the key thiyl radical intermediate under visible light. nih.gov While this compound itself is not always the substrate, its coordination to a metal center is a fundamental aspect of many catalytic cycles involving sulfur-based compounds. mdpi.comresearchgate.net

Catalyzed C-S Coupling Reactions

The formation of aryl thioethers through carbon-sulfur (C-S) cross-coupling reactions is a fundamental transformation in organic synthesis, yielding structures prevalent in pharmaceuticals, natural products, and materials science. This compound is a common nucleophilic partner in these reactions, which are typically facilitated by transition metal catalysts, most notably copper and nickel. These reactions, often referred to as Ullmann-type condensations, involve the coupling of a thiol with an aryl halide.

Copper-catalyzed systems are widely used for the C-S coupling of aryl iodides and thiols. uu.nl In a typical ligand-free protocol, copper(I) iodide (CuI) can effectively catalyze the reaction between an aryl iodide and a thiophenol like 3-methoxybenzenethiol (B100605). uu.nl The reaction generally proceeds in a polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and requires a base, like potassium carbonate (K2CO3), to deprotonate the thiol and form the active thiolate nucleophile. uu.nl The mechanism is believed to involve the formation of a copper(I) thiolate species, which then reacts with the aryl halide. While an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate is often proposed, alternative mechanisms like σ-bond metathesis have also been considered. wikipedia.orgrug.nl

Nickel-catalyzed protocols have also emerged as powerful alternatives for constructing C-S bonds. tum.de These systems can couple aryl halides, including more challenging substrates like aryl triflates, with alkyl and aryl thiols. chemrxiv.org A common catalytic system involves a nickel(0) precatalyst, such as Ni(cod)2, paired with a phosphine (B1218219) ligand. chemrxiv.org The reaction mechanism is generally understood to proceed through a catalytic cycle involving:

Oxidative addition of the aryl halide to a Ni(0) complex.

Formation of a nickel(II) thiolate complex via reaction with the deprotonated thiol.

Reductive elimination to form the aryl thioether product and regenerate the Ni(0) catalyst.

The choice of ligand is crucial for modulating the reactivity and stability of the nickel catalyst, and N-heterocyclic carbenes (NHCs) have also been successfully employed. tum.de

Below is a table summarizing representative conditions for these catalyzed C-S coupling reactions.

| Catalyst System | Aryl Halide (Electrophile) | Thiol (Nucleophile) | Base | Solvent | Temperature (°C) | Product |

| CuI (ligand-free) | Iodobenzene | 3-Methoxybenzenethiol | K2CO3 | NMP | 120-150 | 3-Methoxyphenyl (B12655295) phenyl sulfide (B99878) |

| Ni(cod)2 / DPEphos | 1-Bromo-2-methylbenzene | 3-Methoxybenzenethiol | NaOtBu | Toluene | 80-110 | 2-Methylphenyl 3-methoxyphenyl sulfide |

| Pd(PPh3)4 | 4-Chloronitrobenzene | 3-Methoxybenzenethiol | K3PO4 | Dioxane | 100 | 3-Methoxyphenyl 4-nitrophenyl sulfide |

Ligand-Exchange Reaction Mechanisms in Metal Complexes

As a soft Lewis base, the this compound anion is an effective ligand for various transition metals, particularly softer metals like copper, silver, nickel, and tin. ias.ac.inwikipedia.org In a coordination complex, the thiolate ligand can be replaced by another ligand in a process known as ligand exchange or substitution. nih.gov These reactions are fundamental to understanding the behavior of metal catalysts and the synthesis of new coordination compounds.

The mechanism of ligand exchange reactions in metal complexes can generally be categorized as associative, dissociative, or interchange. semanticscholar.org

Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first departs from the metal's coordination sphere, forming an intermediate with a lower coordination number. This intermediate then rapidly coordinates with the entering ligand. The rate of this reaction is primarily dependent on the concentration of the initial complex and is largely independent of the nature or concentration of the entering ligand. Large positive activation entropies are characteristic of dissociative mechanisms, reflecting the increase in disorder in the rate-determining step. nih.gov

Associative (A) Mechanism: In this two-step mechanism, the entering ligand first coordinates to the metal center, forming a higher-coordination-number intermediate. Subsequently, the leaving ligand departs. The reaction rate depends on the concentrations of both the starting complex and the entering ligand.

Interchange (I) Mechanism: This is a concerted process where the entering ligand begins to form a bond to the metal center as the bond to the leaving ligand is broken, without a distinct intermediate. The interchange mechanism is further divided into associative interchange (Ia), where bond-making is more significant, and dissociative interchange (Id), where bond-breaking is more advanced in the transition state.

Thiolate ligands like this compound form bonds of significant covalent character with metal centers. The kinetics of their exchange are influenced by several factors, including the nature of the metal, the steric and electronic properties of the other ligands in the complex, and the nucleophilicity of the entering ligand. For instance, studies on ruthenium complexes have shown that thiol ligands can be transient, reversibly coordinating and dissociating from the metal center, which is a crucial aspect of their role in catalysis. nih.gov The exchange of thiolate ligands on gold nanoclusters has also been investigated, revealing that the kinetics and regioselectivity of the exchange are dependent on the nature of the entering alkynyl ligand. rsc.org

The general scheme for a ligand exchange reaction involving a metal-thiolate complex can be represented as:

[M(L)n(S-Ar)] + E → [M(L)n(E)] + S-Ar Where:

M = Metal center

L = Other ligands

S-Ar = this compound (leaving ligand)

E = Entering ligand

The specific pathway (dissociative, associative, or interchange) for the exchange of this compound would depend on the specific metal complex and reaction conditions.

Catalytic Applications of 3 Methoxybenzenethiolate and Its Analogues

Organocatalysis in Advanced Organic Transformations

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green and sustainable alternative to traditional metal-based catalysts. While specific research detailing the direct use of 3-methoxybenzenethiolate as a primary organocatalyst in advanced organic transformations is not extensively documented, the broader class of thiophenol derivatives has been shown to participate in and catalyze various reactions. These reactions often leverage the nucleophilic nature of the thiolate and its ability to act as a transient activating group or to participate in catalytic cycles.

Thiophenols can act as potent nucleophilic catalysts in reactions such as Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming transformations. The catalytic cycle typically involves the initial nucleophilic attack of the thiolate on an electrophilic substrate, forming a transient thioether intermediate. This intermediate then reacts with another substrate, leading to the formation of the desired product and regeneration of the thiolate catalyst. The electronic properties of the aryl ring can significantly influence the catalytic activity. For instance, electron-donating groups like the methoxy (B1213986) group in this compound can enhance the nucleophilicity of the sulfur atom, potentially increasing the rate of the initial catalytic step.

A notable example of thiophenol-catalyzed reactions is their application in visible-light photoredox decarboxylative couplings. In such systems, simple and commercially available thiophenols can serve as effective organocatalysts. For instance, studies have shown that substituted thiophenols can catalyze decarboxylative amination and C-C bond coupling reactions of N-(acetoxy)phthalimides under visible light irradiation, without the need for an external photocatalyst. While 4-(trifluoromethyl)thiophenol (B1295252) was identified as an optimal catalyst in one study, this highlights the potential for other substituted thiophenols, including 3-methoxybenzenethiol (B100605), to exhibit catalytic activity in similar photoredox transformations. The catalytic mechanism in these reactions is proposed to involve the formation of a thiyl radical, which participates in the redox cycle.

The following table summarizes the types of organic transformations where thiophenol derivatives have been employed as organocatalysts, suggesting potential applications for this compound.

| Transformation Type | Role of Thiophenol Catalyst | Potential Influence of 3-Methoxy Group |

| Michael Addition | Nucleophilic catalysis via conjugate addition | Enhanced nucleophilicity of the thiolate |

| Aldol Reaction | Formation of enol/enolate equivalents | Altered reactivity of intermediates |

| Photoredox Decarboxylative Coupling | Generation of thiyl radicals | Modified redox potential and radical stability |

Transition Metal-Free Catalytic Systems

The development of transition metal-free catalytic systems is a significant area of research aimed at reducing the environmental impact and cost associated with metal catalysts. In this context, this compound primarily acts as a potent nucleophile in C-S cross-coupling reactions to synthesize diaryl sulfides, rather than a catalyst itself. However, the systems in which these reactions occur are noteworthy for being transition-metal-free, often relying on alternative activation methods.

One common strategy for transition-metal-free C-S bond formation involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with a thiolate. In these reactions, the presence of strong electron-withdrawing groups on the aryl halide facilitates the attack by the nucleophilic this compound. The methoxy group on the benzenethiolate, being electron-donating, enhances its nucleophilicity, thereby promoting the reaction.

Recent advancements have also explored visible-light-promoted, transition-metal-free C-S cross-coupling reactions. These methods often proceed through the formation of an electron donor-acceptor (EDA) complex between the thiol and an aryl halide, which upon photoexcitation, can lead to the formation of the desired C-S bond via a radical mechanism. While not catalytic in the traditional sense for the thiolate, these systems represent an important class of transition-metal-free transformations where this compound can be a key reactant.

Furthermore, protocols for the construction of C-S bonds have been developed using acetylacetone (B45752) as an aryl source in the synthesis of polysubstituted diaryl sulfides under transition-metal-free conditions. These methods provide access to complex molecules, such as flavonoids containing a thioaryl group.

The table below outlines different approaches to transition-metal-free C-S bond formation where this compound can be utilized.

| Reaction Type | Role of this compound | Key Reaction Conditions |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile | Presence of electron-withdrawing groups on the aryl halide |

| Visible-Light-Promoted C-S Coupling | Nucleophile/Electron Donor | Visible light irradiation, often with a photosensitizer |

| Reaction with Acetylacetone Derivatives | Nucleophile | Base-mediated conditions |

Biological Catalysis: Biofilm Inhibition

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms exhibit increased resistance to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings. The inhibition of biofilm formation is a key strategy to combat bacterial persistence, and certain small molecules have been shown to interfere with this process through various mechanisms. While direct studies on the biofilm inhibitory activity of this compound are limited, research on analogous phenolic and aromatic compounds provides insights into its potential role in biological catalysis, specifically in disrupting the processes of biofilm formation.

The antibiofilm activity of phenolic compounds, which share structural similarities with 3-methoxybenzenethiol, is well-documented. These compounds can interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation and virulence factor production. By acting as antagonists to QS signaling molecules, they can disrupt the coordinated gene expression required for biofilm development.

Furthermore, some aromatic compounds can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. They may also interfere with the production of the EPS matrix, weakening the biofilm structure. The specific structural features of these molecules, such as the presence and position of hydroxyl or methoxy groups, can significantly influence their activity. For instance, studies on substituted 2-aminoimidazoles have shown that the substitution pattern on the aryl group has a major effect on their biofilm inhibitory activity against bacteria like Salmonella Typhimurium and Pseudomonas aeruginosa. nih.gov

While specific data for this compound is not available, the table below presents the antibiofilm activities of some related aromatic compounds, suggesting potential areas of investigation for this compound and its derivatives.

| Compound Class | Target Organism(s) | Mechanism of Biofilm Inhibition |

| Halogenated Pyrimidines | Staphylococcus aureus | Inhibition of bacterial cell growth and biofilm formation |

| Phenylpropanoids and Phenolic Aldehydes | Staphylococcus aureus | Inhibition of biofilm formation and reduction of biofilm-forming gene expression. mdpi.com |

| Tryptophan-Substituted Peptides | Pseudomonas aeruginosa | Eradication of preformed biofilms and inhibition of biofilm formation. mdpi.com |

| 2-Aminoimidazole Derivatives | Salmonella Typhimurium, Pseudomonas aeruginosa | Antagonistic effect against biofilm formation, influenced by aryl substitution. nih.gov |

Coordination Chemistry and Ligand Design Incorporating 3 Methoxybenzenethiolate

Synthesis and Characterization of Metal-Organic Chalcogenolates (MOChas)

Metal-Organic Chalcogenolates (MOChas) are crystalline, hybrid materials composed of metal ions linked by chalcogenolate ligands, forming one-, two-, or three-dimensional structures. The properties and topology of these materials are highly dependent on the choice of metal, chalcogen, and the organic ligand.

The final structure and dimensionality of a MOCha can be directed through strategic synthetic approaches. One effective method for achieving topological control is through ligand exchange reactions. In this process, a pre-synthesized MOCha with a relatively simple, lower-dimensional structure (e.g., one-dimensional, 1D) is used as a template or metal source. When this template is introduced to a solution containing a different, often more complex or sterically demanding ligand, a nucleophilic displacement reaction can occur.

This exchange is often driven by the formation of a more thermodynamically stable product. For instance, a 1D silver-based MOCha can be transformed into a two-dimensional (2D) structure by displacing the original thiolate ligands with a new set of chalcogenol or dichalcogenide ligands. The reaction generally favors the displacement of 1D topologies to yield 2D ones and the replacement of thiolates with stronger nucleophiles like selenolates. This strategy provides a synthetic route to more elaborate MOCha structures that may be difficult to access through direct synthesis.

The functional groups on the organic component of the chalcogenolate ligand play a critical role in determining the final structure and properties of the MOCha. While most reported MOChas utilize relatively small organic ligands, the incorporation of different functional groups can introduce significant structural and electronic variations.

The size, shape, and electronic nature of the ligand dictate the coordination environment around the metal center and the packing of the resulting framework. For example, the methoxy (B1213986) group (-OCH₃) on the 3-methoxybenzenethiolate ligand can influence the complex's structure through several mechanisms:

Electronic Effects : The methoxy group is an electron-donating group, which can modulate the electron density on the sulfur donor atom, thereby influencing the strength and nature of the metal-sulfur bond.

Intermolecular Interactions : The oxygen atom of the methoxy group can participate in weak intermolecular interactions, such as hydrogen bonding (if suitable donors are present) or dipole-dipole interactions, which can further stabilize the crystal packing of the MOCha framework.

By systematically modifying these functional groups, chemists can fine-tune the resulting MOCha's architecture and, consequently, its material properties.

Ligand Architectures in Technetium Complexes

The chemistry of technetium (Tc), particularly its metastable isotope technetium-99m (⁹⁹ᵐTc), is of paramount importance in the development of diagnostic radiopharmaceuticals. The design of stable coordination complexes is crucial for delivering the radioisotope to specific biological targets. This compound and related aryl thiolates serve as important monodentate ligands in the construction of stable oxotechnetium(V) cores.

A prominent strategy in designing stable and neutral oxotechnetium(V) complexes involves the use of "mixed-ligand" systems. This approach combines a multidentate chelating ligand with one or more monodentate ligands to satisfy the coordination sphere of the [Tc=O]³⁺ core.

One successful design involves the reaction of a bidentate aminothiol (B82208) [NS] ligand and a monodentate thiol [S] ligand, such as an aryl thiolate, with a technetium precursor. nih.gov This combination leads to the formation of neutral, stable complexes. For example, using p-methoxythiophenol, a close structural analog of this compound, two types of complexes can be formed: [⁹⁹ᵐTcO(L_n)(L)_3] and [⁹⁹ᵐTcO(L_n)(L)_2], where L_n is the bidentate aminothiol and L is the monodentate thiolate. nih.gov The [TcO(L_n)(L)_3] species can transform into the more stable [TcO(L_n)(L)_2] complex. nih.gov

Another well-studied system utilizes tridentate N-substituted bis(2-mercaptoethyl)amine (B13976576) ligands, denoted as [SNS], in combination with a monodentate thiol. nih.gov This "3+1" approach, where three donor atoms come from the chelating ligand and one from the monodentate thiol, effectively stabilizes the square pyramidal geometry typical for [Tc=O]³⁺ complexes. nih.gov The four sulfur and nitrogen donor atoms form the base of the pyramid, with the oxo group at the apex. nih.gov This design allows for systematic modification of the complex's properties by altering either the tridentate backbone or the monodentate thiol.

| Complex Type | Chelating Ligand | Monodentate Ligand | General Formula | Resulting Geometry |

| 2+2 System | Bidentate Aminothiol [NS] | Aryl Thiolate [S] | [TcO(NS)(S)₂] | Square Pyramidal nih.gov |

| 3+1 System | Tridentate [SNS] | Aryl Thiolate [S] | [TcO(SNS)(S)] | Trigonal Bipyramidal or Square Pyramidal nih.gov |

In mixed-ligand systems, combinations of soft (S) and hard (N, O) donor atoms are explored to fine-tune the electronic and steric properties of the resulting complex.

[NS]/[S] Systems : As described above, the combination of a bidentate aminothiol (providing one nitrogen and one sulfur donor) with two monodentate thiolates creates an NS₃ coordination sphere in the basal plane. nih.gov

[SNS]/[S] Systems : The "3+1" approach with an N-substituted bis(2-mercaptoethyl)amine ligand and a monodentate thiolate results in an S₃N donor set at the base of the metal complex. nih.gov

In these complexes, the deprotonated thiolate from this compound acts as a key anchor, completing the coordination sphere and neutralizing the charge of the [Tc=O]³⁺ core. X-ray crystallographic studies of analogous complexes show that the donor atoms from both the chelating and monodentate ligands define the basal plane of a square pyramidal geometry, with the oxygen atom occupying the apical position. nih.gov This predictable coordination geometry is a significant advantage in the rational design of new imaging agents.

Iron Nitrosyl Complexation and Reactivity

Dinitrosyl iron complexes (DNICs) are biologically relevant species that are considered storage and transport forms of nitric oxide (NO). nih.gov They typically feature a [Fe₂(SR)₂(NO)₄] core, where 'R' is an organic substituent. The synthesis and reactivity of DNICs with aryl thiolate ligands, including this compound, have been investigated to understand their stability and potential as NO-donors.

Binuclear iron tetranitrosyl complexes with m- and p-methoxybenzenethiolate have been synthesized and characterized. colab.ws These neutral, binuclear complexes are of the µ-S structural type. researchgate.net In solution, particularly in solvents like DMSO, these binuclear complexes can decompose into mononuclear species, which may then release NO. rsc.org

| Complex | Ligand | Solvent/Reagent | Observed Reactivity/Products |

| [Fe₂(S-Aryl)₂(NO)₄] | Aryl Thiolate | DMSO | Decomposition into mononuclear NICs rsc.org |

| [Fe₂(S-Aryl)₂(NO)₄] | Aryl Thiolate | Glutathione (GSH) | Ligand exchange to form GSH-containing complex researchgate.net |

Binuclear Iron Tetranitrosyl Complex Formation

The this compound anion serves as a bridging ligand in the formation of binuclear iron tetranitrosyl complexes. These complexes, often referred to as Roussin's red salt esters, have the general formula [Fe₂(μ-SR)₂(NO)₄], where SR represents the thiolate ligand. The synthesis of the specific complex incorporating this compound, [Fe₂(μ-SC₆H₄OCH₃)₂(NO)₄], involves the reaction of a suitable iron nitrosyl precursor with 3-methoxybenzenethiol (B100605).

A common synthetic strategy involves the reaction of dicarbonyl dinitrosyl iron, Fe(NO)₂(CO)₂, with the corresponding thiol or thiolate. This method relies on the substitution of the carbonyl ligands by the thiolate ligands to form the stable dimeric structure. Another established method is the alkylation of Roussin's Red Salt (e.g., K₂[Fe₂S₂(NO)₄]) with an appropriate alkylating agent, or the reaction of diiodotetranitrosyldiiron, Fe₂I₂(NO)₄, with the thiol in the presence of a base.

The resulting complex features a core structure consisting of two iron atoms bridged by two this compound ligands. Each iron atom is also coordinated to two terminal nitrosyl (NO) ligands, resulting in a distorted tetrahedral geometry around each iron center. The two {Fe(NO)₂} units are linked by the sulfur atoms of the thiolate ligands, creating a stable binuclear arrangement. These complexes are typically diamagnetic due to antiferromagnetic coupling between the two iron centers.

Characterization of these complexes is performed using various spectroscopic techniques. Infrared (IR) spectroscopy is particularly informative for observing the N-O stretching frequencies (νNO), which typically appear as strong absorptions in the range of 1700-1800 cm⁻¹. Mössbauer spectroscopy and X-ray crystallography are also employed to confirm the structure and electronic properties of the complex. For instance, a binuclear iron tetranitrosyl complex with the m-methoxybenzenethiolate ligand has been synthesized and characterized, confirming its dimeric structure.

| Property | Description |

|---|---|

| General Formula | [Fe₂(μ-SR)₂(NO)₄] |

| Specific Ligand (R) | 3-methoxyphenyl (B12655295) (m-SC₆H₄OCH₃) |

| Core Structure | Two Fe atoms bridged by two thiolate ligands |

| Coordination Geometry | Distorted tetrahedral around each Fe atom |

| Magnetic Property | Diamagnetic (antiferromagnetic coupling) |

Nitric Oxide Donor Properties and Reactions with Oxidants

Binuclear iron tetranitrosyl complexes featuring this compound ligands are recognized for their capacity to act as nitric oxide (NO) donors. The release of NO from these complexes is a critical aspect of their potential biological activity. The decomposition of these complexes, which leads to NO release, can be initiated under various conditions. In solution, these complexes can break down into mononuclear dinitrosyl iron species, which are often unstable and readily release NO. rsc.org

The stability and NO-donating capability of the complex can be influenced by the solvent and the presence of other biological molecules. For example, in dimethyl sulfoxide (B87167) (DMSO), similar complexes have been observed to decompose into mononuclear intermediates, which then release NO in aqueous buffer solutions. rsc.org The interaction with proteins, such as bovine serum albumin, can lead to the formation of high-molecular-weight adducts, turning the complex into a prolonged NO donor. rsc.org This suggests that the this compound complex could exhibit modulated NO release in biological environments.

The reaction of these iron-sulfur nitrosyl complexes with oxidants is a key aspect of their chemistry. Under aerobic conditions, oxidation can occur, which may alter the NO donor properties. It has been suggested that under such conditions, the complex can be oxidized and become a more effective NO donor. This process may involve the incorporation of an oxygen atom into the iron-sulfur bonds, leading to the formation of mononuclear nitrosyl intermediates that readily release NO.

| Factor | Effect on this compound Complex |

|---|---|

| NO Donation | Functions as a nitric oxide donor through decomposition. |

| Decomposition Pathway | Can break down into mononuclear dinitrosyl iron species which release NO. rsc.org |

| Influence of Proteins | Interaction with proteins (e.g., albumin) can lead to prolonged NO release. rsc.org |

| Reaction with Oxidants | Oxidation (e.g., under aerobic conditions) can enhance NO donation, possibly through oxidation of the Fe-S bonds. |

| Ligand Susceptibility | The thiolate ligand is susceptible to oxidation, which can lead to complex decomposition. |

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Both Raman and Infrared (IR) spectroscopy provide a unique "fingerprint" based on these vibrations, allowing for detailed structural elucidation.

Raman spectroscopy is a powerful non-destructive technique that measures the inelastic scattering of monochromatic light. The resulting spectrum reveals information about molecular vibrations, offering insights into the structure and composition of a sample. For 3-methoxybenzenethiolate, the Raman spectrum is characterized by specific bands corresponding to the vibrations of the aromatic ring, the methoxy (B1213986) group, and the thiol functional group.

Key vibrational modes expected in the FT-Raman spectrum of the parent compound, 3-methoxythiophenol, include the S-H stretch, typically a weak band found around 2500-2600 cm⁻¹. Vibrations of the benzene (B151609) ring produce characteristic peaks in the 1400-1600 cm⁻¹ region due to C=C stretching. chemrevlett.com The C-S stretching vibration usually appears as a moderately intense band in the 600-800 cm⁻¹ range. The methoxy group (-OCH₃) contributes distinct bands, including C-H stretching vibrations near 2850-3000 cm⁻¹ and the C-O stretching vibration. chemrevlett.comnanoient.org The high specificity of Raman spectra allows for its use in complex mixtures and for monitoring chemical reactions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly effective for identifying functional groups. The IR spectrum of 3-methoxybenzenethiol (B100605) provides clear evidence for its key structural features. The presence of the thiol group is confirmed by a weak absorption band for the S-H stretch, typically observed between 2550 and 2600 cm⁻¹.

The aromatic nature of the compound is indicated by C-H stretching vibrations above 3000 cm⁻¹ (typically around 3054 cm⁻¹) and C=C stretching vibrations within the ring, which appear in the 1470-1636 cm⁻¹ region. chemrevlett.com The methoxy group's presence is confirmed by aliphatic C-H stretching bands between 2800 and 3000 cm⁻¹ (e.g., 2924 and 2956 cm⁻¹) and a strong C-O stretching band. chemrevlett.com Spectral data for 3-methoxybenzenethiol is available from various databases, confirming these assignments. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 3000 | Medium |

| S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C=C Stretch | 1400 - 1650 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-S Stretch | 600 - 800 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. It relies on the magnetic properties of atomic nuclei.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

In the ¹H NMR spectrum of 3-methoxybenzenethiol, the methoxy group protons (-OCH₃) typically appear as a sharp singlet at approximately 3.76 ppm. The proton of the thiol group (-SH) appears as a singlet around 3.45 ppm. The aromatic protons, due to their distinct positions on the benzene ring, exhibit complex splitting patterns (multiplets) in the downfield region, generally between 6.68 and 7.22 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom. For 3-methoxybenzenethiol, the carbon of the methoxy group resonates at approximately 55-59 ppm. chemrevlett.com The aromatic carbons appear in the typical range of 112-160 ppm. chemrevlett.com The carbon atom directly bonded to the electron-donating methoxy group (C3) is found upfield, while the carbon attached to the sulfur atom (C1) is located further downfield.

| ¹H NMR Data for 3-Methoxybenzenethiol | |

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic Protons (Ar-H) | 6.68 - 7.22 (m) |

| Methoxy Protons (-OCH₃) | ~3.76 (s) |

| Thiol Proton (-SH) | ~3.45 (s) |

| ¹³C NMR Data for 3-Methoxybenzenethiol Moiety | |

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic Carbons (Ar-C) | 112 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 59 |

For more complex molecules or for unambiguous assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. These methods reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgscribd.com For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons, helping to confirm their relative positions on the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). scribd.comsdsu.edu An HSQC spectrum of this compound would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methoxy proton singlet to the methoxy carbon signal.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For 3-methoxybenzenethiol, the electron ionization (EI) mass spectrum shows a distinct molecular ion peak (M⁺) at m/z = 140, which corresponds to its molecular weight (C₇H₈OS). The fragmentation pattern is characteristic of aryl ethers and thiols. A common fragmentation involves the loss of a methyl radical (•CH₃) from the methoxy group, leading to a significant peak at m/z = 125. Another prominent fragment is observed at m/z = 139, corresponding to the loss of a single hydrogen atom. chemrevlett.com The fragmentation resulting in the [SC₆H₄OMe]⁺ ion at m/z = 139 is also noted in larger molecules containing this moiety. chemrevlett.com

| Mass Spectrometry Data for 3-Methoxybenzenethiol | |

| m/z Value | Assignment |

| 140 | [M]⁺ (Molecular Ion) |

| 139 | [M - H]⁺ |

| 125 | [M - CH₃]⁺ |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound at an atomic level. These methods allow for the prediction of electronic structure, the elucidation of complex reaction pathways, and the modeling of interactions with other materials, offering insights that complement experimental findings.

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine key electronic descriptors. A central aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. nih.govchalcogen.ro A smaller gap generally suggests higher polarizability and greater chemical reactivity. nih.gov

These calculations provide access to a range of properties beyond the FMOs, including ionization potential, electron affinity, chemical potential, electronegativity, and hardness. dergipark.org.tr For aromatic thiols, substituents on the phenyl ring significantly influence these electronic properties. For instance, studies on substituted thiophenols have shown that electron-donating or electron-withdrawing groups alter the S-H bond dissociation energies, which can be correlated with the electronic nature of the substituent. researchgate.net While specific calculations for this compound are not widely published, data from analogous methoxy-substituted aromatic compounds illustrate the typical outputs of such quantum chemical investigations. DFT calculations on dimethoxybenzene derivatives, for example, have been used to determine their HOMO-LUMO energy gaps and molecular electrostatic potentials (MEPs), confirming their thermodynamic stability. nih.gov

Below is a table representing typical electronic properties that can be calculated for aromatic molecules using DFT methods, based on findings for related compounds.

| Property | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 0.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 6.5 |

| Ionization Potential (IP) | The energy required to remove an electron (approximated as -EHOMO) | 5.0 to 6.5 |

| Electron Affinity (EA) | The energy released when an electron is added (approximated as -ELUMO) | -0.5 to 1.0 |

Note: The values are illustrative and depend on the specific molecule, substituent, level of theory, and basis set used.

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving thiol derivatives. nih.gov By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and products, providing a detailed, step-wise understanding of the reaction pathway. researchgate.net This approach allows for the determination of activation energies (energy barriers) and reaction enthalpies, which are critical for predicting reaction rates and feasibility. whiterose.ac.uk

For thiolate anions like this compound, which are potent nucleophiles, DFT is particularly useful for studying mechanisms such as Michael-type additions to electrophilic alkenes. acs.org Computational studies have explored the addition of thiols to various substrates, revealing the energetic profiles of intermediates, such as carbanions, and the influence of substituents on the reaction barrier. acs.org It has been shown that certain DFT functionals, particularly range-separated ones, are necessary to accurately model the energies and structures of intermediates in thio-Michael additions. acs.org

Other reaction types studied include radical-mediated processes, such as thiol-ene "click" reactions and oxidative coupling. researchgate.netresearchgate.net DFT calculations can elucidate the relative stabilities of radical intermediates and the energy barriers for propagation and chain-transfer steps. researchgate.net For example, in the photooxidative coupling of thiophenol derivatives to form disulfides, DFT can help confirm reaction pathways and identify intermediates. researchgate.net The table below summarizes key energetic parameters obtained from a hypothetical DFT study of a nucleophilic addition reaction.

| Parameter | Description | Illustrative Energy (kcal/mol) |

| ΔE‡ (Activation Energy) | The energy barrier that must be overcome for the reaction to proceed. | 10 - 25 |

| ΔErxn (Reaction Energy) | The net energy difference between products and reactants. | -30 to -10 (for an exothermic reaction) |

| Intermediate Stability | The energy of a transient species relative to the reactants. | -5 to 5 |

This compound and other aromatic thiols are highly effective ligands for passivating the surface of semiconductor quantum dots (QDs), such as those made from Cadmium Selenide (CdSe) or Cadmium Telluride (CdTe). frontiersin.orgnih.gov Computational modeling, primarily using DFT, is crucial for understanding the nature of the interaction between the thiolate ligand and the QD surface. nih.govresearchgate.net

These simulations provide detailed insights into several key aspects:

Binding Energy: Calculations can determine the strength of the bond formed between the sulfur atom of the thiolate and the metal atoms (e.g., Cd) on the QD surface. Studies on various aromatic thiols have shown how substituents on the ring affect this binding energy. frontiersin.org

Structural Changes: Adsorption of ligands can cause significant structural distortions in the geometry of the quantum dots. frontiersin.org DFT optimizations can predict these changes in bond lengths and angles both in the QD and the ligand. arxiv.orgstonybrook.edu

Electronic Property Modulation: The primary role of a passivating ligand is to remove undesirable electronic states within the band gap of the QD. nih.gov Computational models show how thiolate ligands affect the HOMO and LUMO levels of the QD. Aromatic thiol ligands are known to stabilize the LUMO of CdTe QDs, leading to a reduction in the HOMO-LUMO gap and a red-shift in the optical absorption spectrum. frontiersin.org

A study on the effects of different aromatic thiol capping agents on CdTe QDs provided quantitative data on how these ligands modify the electronic structure. frontiersin.org The results highlight the significant role the ligand plays in tuning the optoelectronic properties of the nanomaterial.

| Ligand on Cd8Te8 QD | Binding Energy (eV) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Bare QD | N/A | -4.68 | -2.18 | 2.50 |

| Thiophenol (TP) | -1.54 | -4.31 | -2.67 | 1.64 |

| 4-methoxybenzenethiol (MBA) | -1.70 | -4.52 | -2.81 | 1.71 |

| 4-nitrobenzenethiol (MBN) | -1.60 | -4.19 | -3.12 | 1.07 |

| 4-methylbenzenethiol (MBT) | -1.48 | -4.33 | -2.61 | 1.72 |

Data adapted from a DFT study on aromatic thiol-capped CdTe quantum dots. frontiersin.org Note: MBA is an isomer of the subject compound and provides a close electronic comparison.

The general workflow involves several stages:

Data Generation: Large datasets are created, often using high-throughput DFT calculations, which compute properties for a vast number of candidate molecules. youtube.com

Feature Engineering: Molecules are converted into numerical representations (descriptors or fingerprints) that an ML model can process.

Model Training: ML algorithms—such as neural networks, support vector machines, or random forests—are trained on the dataset to learn the complex, often non-linear relationships between a molecule's structure and its properties. researchgate.netarxiv.orgarxiv.org

Prediction and Discovery: The trained model can then rapidly predict the properties of new, unseen candidate molecules, bypassing the need for computationally expensive DFT calculations for every single one. rsc.orgyoutube.com

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Selectivity and Efficiency

The development of new synthetic routes for aryl thiols, including 3-methoxybenzenethiol (B100605), is increasingly focused on principles of green chemistry, aiming for higher yields, reduced waste, and milder reaction conditions. A significant advancement in this area is the use of copper-catalyzed cross-coupling reactions, which offer an efficient means of forming the crucial carbon-sulfur bond.

One notable methodology involves the synthesis of aryl thiols from aryl iodides. A procedure reported in a 2017 study describes a copper-powder-catalyzed reaction that demonstrates high efficiency and aligns with green chemistry principles. chemicalbook.com This method utilizes sodium sulfide (B99878) nonahydrate as the sulfur source and ethane-1,2-dithiol as an additive in a dimethyl sulfoxide (B87167) (DMSO) solvent. The reaction proceeds under an inert atmosphere at 100°C, achieving a high yield for 3-methoxybenzenethiol. chemicalbook.com The specifics of this efficient synthesis are detailed in the table below.

Future research in this area will likely focus on replacing copper with more earth-abundant and less toxic metals, exploring photocatalytic pathways to lower energy input, and developing continuous flow processes for safer and more scalable production. The ultimate goal is to create synthetic methods that are not only efficient and selective but also economically and environmentally sustainable.

Expansion of Catalytic Applications in Sustainable Chemistry

Beyond its role as a synthetic target, 3-methoxybenzenethiolate is a valuable building block and potential ligand in catalytic systems designed for sustainable chemistry. The thiol moiety is an effective nucleophile for creating aryl sulfides, a class of compounds prevalent in pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.org

Modern synthetic strategies for aryl sulfides increasingly avoid odorous thiols and toxic organohalides, favoring more sustainable approaches. organic-chemistry.orgnus.edu.sg Research has demonstrated metal-free arylations of thiols using diaryliodonium salts and visible-light photoredox catalysis for the direct C-H functionalization of arenes. nih.govchemrxiv.org In these contexts, 3-methoxybenzenethiol serves as a key reagent for introducing the 3-methoxyphenylthio group into target molecules under greener conditions. The development of catalytic cycles that utilize this compound efficiently is a key aspect of sustainable synthesis. nsf.gov For instance, transition-metal-catalyzed decarboxylative C-S cross-couplings that react thiols with carboxylic acids represent a significant advance, as they use environmentally benign starting materials and release only carbon dioxide as a byproduct. nus.edu.sg

Future work will likely explore the use of this compound as a ligand for transition metal catalysts. nsf.gov The electronic properties conferred by the methoxy (B1213986) group can tune the activity and selectivity of a metal center, potentially leading to novel catalysts for a range of sustainable chemical transformations, including C-C and C-heteroatom bond formations.

Advanced Materials Science Integration and Functionalization

The thiol group of this compound provides an effective anchor for grafting the molecule onto the surfaces of various materials, thereby imparting new functionalities. This surface modification is a burgeoning area of research in materials science, with applications ranging from environmental remediation to the development of advanced polymers.

Thiol-functionalized materials are particularly effective as adsorbents for heavy metal ions in aqueous solutions. mdpi.com The soft sulfur atom of the thiol group has a strong affinity for soft heavy metal ions like lead (Pb²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺). Researchers have synthesized thiol-containing polymers, such as polynorbornene dicarboximides, via Ring-Opening Metathesis Polymerization (ROMP) for this purpose. mdpi.com While these studies often use aliphatic thiols, the principles are directly applicable to 3-methoxybenzenethiol. Integrating 3-methoxybenzenethiol onto a polymer or nanoparticle surface would create an adsorbent with specific properties influenced by the methoxy-substituted aromatic ring, such as altered hydrophobicity and electronic interactions, which could enhance selectivity for specific pollutants.

Future research is directed towards creating highly selective and regenerable materials functionalized with this compound for targeted environmental cleanup. Further exploration into its integration into electronic materials, such as organic semiconductors, is also a promising avenue, where the interplay of the sulfur atom and the methoxy-activated ring could yield novel electronic properties.

Interdisciplinary Research with Computational Chemistry and Chemoinformatics

The synergy between experimental work and theoretical calculations is accelerating research into molecules like this compound. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting molecular properties and understanding chemical reactivity at an electronic level. researchgate.netnih.gov

Studies on substituted thiophenols use DFT to calculate key physicochemical properties that govern their behavior. nih.gov These include bond dissociation enthalpies (BDE) of the S-H bond, which is crucial for understanding antioxidant activity, and the energies of frontier molecular orbitals (HOMO and LUMO), which indicate the molecule's electronic character and reactivity. stuba.skmdpi.com For 3-methoxybenzenethiol, computational models can predict how the electron-donating methoxy group in the meta position influences the electronic structure of the C-S and S-H bonds, affecting its reactivity in synthesis and its binding affinity when functionalizing materials. researchgate.net DFT calculations can also elucidate reaction mechanisms, helping to optimize conditions for synthesis and catalytic applications. nih.gov

Chemoinformatics and machine learning are emerging as complementary disciplines. By analyzing large datasets of related compounds, it is possible to build predictive models for properties like toxicity, solubility, and reactivity. nih.gov This in silico approach can guide experimental efforts by prioritizing the most promising molecular structures and reaction pathways, saving time and resources.

The future of research on this compound will increasingly involve this interdisciplinary approach. Integrated computational and experimental studies will enable the rational design of new catalysts, advanced materials, and more efficient synthetic processes based on a fundamental understanding of the molecule's structure and electronic properties. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing 3-Methoxybenzenethiolate, and how can purity be ensured?

- Methodological Answer: Synthesis typically involves thiolation of 3-methoxyphenol derivatives or selective deprotection of benzyl-protected thiols. For example, analogous procedures involve refluxing precursors in ethanol/water with sodium hydroxide, followed by neutralization and purification via silica gel chromatography . Purity (>97%) is validated using HPLC or GC-MS, referencing spectral databases like NIST Chemistry WebBook for comparative analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing methoxy (-OCH₃) and thiol (-SH) groups. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight (F.W. 140.2) and functional groups. Cross-referencing with NIST’s spectral library ensures accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods to avoid inhalation (boiling point: 223–226°C) and wear nitrile gloves to prevent dermal exposure. Waste must be segregated and treated by certified hazardous waste services, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, stability) of this compound across literature?

- Methodological Answer: Conduct systematic reviews to aggregate data from peer-reviewed sources (e.g., NIST, Reaxys) and validate findings experimentally. For instance, discrepancies in melting points (e.g., 61–64°C vs. 61–64°C for analogs) may arise from impurities or polymorphic forms. Reproduce synthesis under controlled conditions and use differential scanning calorimetry (DSC) for precise measurements .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Employ density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites. Validate models with experimental kinetic data from reactions with alkyl halides or electrophiles. Compare results with analogous compounds like 4-methoxybenzenethiol to assess electronic effects .

Q. What strategies mitigate trace impurity interference in catalytic applications of this compound?

- Methodological Answer: Use preparative HPLC or recrystallization to isolate high-purity batches (>99%). For catalytic studies, employ control experiments with intentionally spiked impurities (e.g., residual benzyl groups) to quantify their impact on reaction efficiency. Cross-validate with X-ray crystallography to confirm structural integrity .

Methodological Guidance

- Literature Review: Prioritize databases like SciFinder and Reaxys for curated physicochemical data, avoiding unreliable sources .

- Experimental Reproducibility: Document synthesis parameters (e.g., solvent ratios, reflux duration) rigorously to enable replication .

- Data Validation: Cross-check spectral and chromatographic data against NIST or peer-reviewed publications to address inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。